molecular formula C17H16ClN5O B2469974 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea CAS No. 2310126-43-1

1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea

Cat. No. B2469974
CAS RN: 2310126-43-1
M. Wt: 341.8
InChI Key: LPDCEVRMCFNXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and play a crucial role in immune system regulation. CP-690,550 has been extensively studied for its potential application in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea suppresses the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promotes the production of anti-inflammatory cytokines, such as interleukin-10. This results in a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response. 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has also been shown to reduce the production of antibodies, which play a role in autoimmune diseases. Additionally, 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been shown to have a positive effect on bone metabolism, which is often affected in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea also has some limitations. It is a potent inhibitor of JAK enzymes, which can have off-target effects on other signaling pathways. Additionally, 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has a relatively short half-life, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea. One area of focus is on the development of more selective JAK inhibitors, which can target specific JAK isoforms and minimize off-target effects. Another area of focus is on the combination of 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea with other therapies, such as biologics or other small molecule inhibitors, to improve efficacy and reduce side effects. Additionally, there is ongoing research on the use of 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is interest in understanding the long-term effects of 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea on bone metabolism and other physiological processes.

Synthesis Methods

1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea can be synthesized through a multi-step process, starting from 2-chloroaniline. The intermediate products undergo various reactions, including cyclization, alkylation, and urea formation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea, and has been described in detail in several research papers.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has been extensively studied for its potential application in the treatment of autoimmune diseases. In preclinical studies, 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea has demonstrated efficacy in reducing inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results, with 1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea showing significant improvement in disease activity scores and symptom relief in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-23-13(10-16(22-23)12-6-8-19-9-7-12)11-20-17(24)21-15-5-3-2-4-14(15)18/h2-10H,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDCEVRMCFNXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.